What is the structure of 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide?
What is the structure of 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide?
CAS Registry Number: 1011407-94-5
Chemical Formula:
Executive Summary
This technical guide provides a structural and synthetic analysis of 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide , a trisubstituted benzamide derivative. This molecule represents a specialized scaffold in medicinal chemistry, sharing structural homology with respiratory stimulants (e.g., Ethamivan) and catechol-O-methyltransferase (COMT) inhibitors.
Its core architecture—a central benzene ring functionalized with an amide, a phenol, a methoxy ether, and a primary amine—makes it a versatile "privileged structure" for fragment-based drug discovery (FBDD), particularly in targeting G-protein coupled receptors (GPCRs) and oxidoreductase enzymes.
Structural Identification & Physicochemical Profile[1][2][3]
The molecule consists of a benzamide core where the amide nitrogen is substituted with two ethyl groups (increasing lipophilicity and blood-brain barrier penetration potential). The aromatic ring is densely functionalized at the 3, 4, and 5 positions, creating a specific electronic and steric environment.
Nomenclature & Identifiers[3]
| Identifier Type | Value |
| IUPAC Name | 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide |
| CAS Number | 1011407-94-5 |
| SMILES | CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)O)N |
| InChI Key | Unique hash required for database integration (varies by protonation state) |
| Common Class | Substituted Benzamide; Aminophenol derivative |
Physicochemical Properties (Predicted)
| Property | Value | biological Implication |
| LogP (Octanol/Water) | ~1.3 – 1.7 | Moderate lipophilicity; likely good oral bioavailability and CNS penetration. |
| TPSA (Topological Polar Surface Area) | ~75 Ų | Within the ideal range for membrane permeability (<140 Ų). |
| H-Bond Donors | 2 (Phenol -OH, Amine -NH2) | Critical for receptor binding pocket interactions. |
| H-Bond Acceptors | 4 (Amide O, Methoxy O, Amine N, Phenol O) | Facilitates extensive hydrogen bonding networks. |
| pKa (Base) | ~4.0 (Aniline nitrogen) | The aromatic amine is weakly basic due to resonance delocalization. |
| pKa (Acid) | ~9.5 (Phenol) | The phenol is weakly acidic, typical of methoxy-substituted phenols. |
Synthetic Methodology
Note: While specific industrial patents for this exact CAS are limited, the synthesis is derived from established protocols for 3,4,5-substituted benzamides, specifically utilizing the "Vanillic Acid Route."
Retrosynthetic Analysis
The most logical disconnection is at the amide bond and the nitro-to-amine reduction. The starting material of choice is Vanillic Acid (4-hydroxy-3-methoxybenzoic acid), a widely available lignin-derived precursor.
Step-by-Step Protocol
Step 1: Regioselective Nitration
Objective: Introduce a nitrogen source at the 5-position (ortho to the phenol).
-
Reagents: Vanillic acid, Nitric acid (
), Acetic acid ( ). -
Mechanism: Electrophilic aromatic substitution. The -OH group is a strong ortho/para director. The -COOH is a meta director. The 5-position is ortho to the -OH and meta to the -COOH, making it the highly favored site for nitration.
-
Protocol: Dissolve vanillic acid in glacial acetic acid. Add fuming
dropwise at 0°C. Stir for 2 hours. Quench with ice water. The yellow precipitate is 5-nitrovanillic acid .
Step 2: Amide Coupling
Objective: Form the N,N-diethylamide.
-
Reagents: 5-nitrovanillic acid, Thionyl Chloride (
) or EDC/HOBt, Diethylamine ( ). -
Critical Control: The phenolic -OH may interfere. However, in 5-nitrovanillic acid, the phenol is deactivated and sterically hindered.
-
Protocol (Acid Chloride Method):
-
Reflux 5-nitrovanillic acid in
(excess) for 2 hours to form the acid chloride. -
Evaporate excess
. -
Dissolve residue in DCM. Add Diethylamine (2.2 eq) dropwise at 0°C.
-
Wash with dilute HCl and NaHCO3.
-
Product: N,N-diethyl-4-hydroxy-5-methoxy-3-nitrobenzamide .
-
Step 3: Nitro Reduction
Objective: Convert the nitro group to the primary amine.
-
Reagents:
gas (balloon), Pd/C (10%), Ethanol or Methanol. -
Protocol:
-
Dissolve the nitro-amide in ethanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under
atmosphere at RT for 4-12 hours. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate to yield 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide .
-
Synthetic Pathway Visualization
Figure 1: Synthetic route from Vanillic Acid via regioselective nitration and amide coupling.
Structural Characterization (Spectroscopy)
To validate the structure, the following spectroscopic signatures are diagnostic.
Proton NMR ( NMR, 400 MHz, DMSO- )
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |
| Amide Ethyl ( | 1.10 - 1.20 | Triplet (t) | 6H | Characteristic of N,N-diethyl. |
| Amide Ethyl ( | 3.20 - 3.40 | Quartet (q) | 4H | Often broadened due to amide bond rotation. |
| Methoxy ( | 3.75 - 3.85 | Singlet (s) | 3H | Strong singlet. |
| Amine ( | 4.50 - 5.50 | Broad Singlet | 2H | Exchangeable with |
| Aromatic H (C2/C6) | 6.30 - 6.60 | Doublets (d) | 2H | Meta-coupling ( |
| Phenol ( | 8.50 - 9.50 | Broad Singlet | 1H | Highly variable; exchangeable. |
Mass Spectrometry (ESI-MS)
-
Molecular Ion
: Calculated: 239.14 m/z. -
Fragmentation Pattern: Loss of ethyl groups (-29) and loss of diethylamine moiety are common in MS/MS.
Functional Applications & Stability
Pharmacophore Mapping
This molecule is a bioisostere of several catecholamine derivatives.
-
Receptor Affinity: The 3-amino-4-hydroxy motif mimics the catechol (3,4-dihydroxy) structure found in dopamine, but with different redox properties.
-
Enzyme Inhibition: The 3-amino-4-hydroxy-5-methoxy substitution pattern is relevant for inhibitors of COMT (Catechol-O-methyltransferase), which normally methylates the 3-OH of catechols.
Stability Concerns
-
Oxidation: Aminophenols (positions 3 and 4) are susceptible to air oxidation, turning dark brown/black over time (formation of quinone imines).
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C, protected from light.
Figure 2: Pharmacophore map highlighting key functional groups and their potential biological interactions.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2025). Compound Summary for Vanillic Acid Derivatives. National Library of Medicine. Retrieved from [Link].
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
